molecular formula C15H12FN3 B1610026 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine CAS No. 607738-00-1

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

Cat. No.: B1610026
CAS No.: 607738-00-1
M. Wt: 253.27 g/mol
InChI Key: VJPFFCRCUZQGJL-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine ( 607738-00-1) is a high-purity organic compound with the molecular formula C 15 H 12 FN 3 and a molecular weight of 253.27 g/mol. This chemical serves as a valuable pyrazole-based scaffold and pharmaceutical intermediate in medicinal chemistry and drug discovery research . This compound is part of a class of pyrazole derivatives that have garnered significant interest in scientific research. Structurally related analogs have been identified as potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC), a key regulatory node in cellular metabolism . Inhibition of the MPC has shown potential therapeutic value in preclinical studies for a range of conditions, including metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH) and certain cancers, by altering fundamental metabolic pathways within cells . As a key synthetic intermediate, this compound enables researchers to explore these and other biological mechanisms. The product is presented as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPFFCRCUZQGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435386
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607738-00-1
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Cascade Synthesis via 2-Ethynyl-6-methylpyridine and N-Tosylhydrazones

A prominent synthetic strategy involves a cascade reaction starting from 2-ethynyl-6-methylpyridine and N-tosylhydrazones, which serve as precursors for pyrazole ring construction.

Method Overview:

  • Starting Materials: 2-ethynyl-6-methylpyridine and N-tosylhydrazones derived from ketones.
  • Catalysts/Base: Potassium carbonate (K2CO3) is used to facilitate the reaction.
  • Solvent: Acetonitrile (CH3CN) under nitrogen atmosphere.
  • Conditions: Heating at 100–110 °C for 16 hours with slow addition of N-tosylhydrazone via syringe pump to control reaction kinetics.
  • Workup: Extraction with dichloromethane (CH2Cl2) and saturated sodium bicarbonate (NaHCO3) aqueous solution, followed by silica gel chromatography purification.

Reaction Scheme:

  • Formation of intermediate hydrazone from ketone and tosylhydrazide.
  • Cyclization via reaction with 2-ethynyl-6-methylpyridine under basic conditions.
  • Isolation of 2-(pyrazol-3-yl)pyridine derivatives.

Key Features:

  • The slow addition of N-tosylhydrazone enhances selectivity and yield.
  • The method allows for one-pot synthesis, reducing purification steps.
  • Adaptable for various substituted ketones to yield structurally diverse pyrazolylpyridines.

Representative Data:

Parameter Value/Condition
2-Ethynyl-6-methylpyridine 0.17–0.2 mmol
N-Tosylhydrazone 0.22–0.3 mmol
K2CO3 0.4–0.5 mmol
Solvent CH3CN (1–3 mL)
Temperature 100–110 °C
Reaction Time 16 hours
Yield Moderate to high (varies by substrate)

This method is detailed in RSC supplementary data and has been successfully applied to synthesize 2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine with high purity and yield.

Pyrazole Formation via Modified Japp–Klingemann Reaction from 2-Chloro-3-nitropyridines

Another efficient approach involves the synthesis of pyrazolopyridines through a sequence combining nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions.

Method Overview:

  • Starting Materials: 2-chloro-3-nitropyridines as pyridine precursors.
  • Key Steps:
    • Formation of arenediazonium tosylates.
    • Azo-coupling with pyridine derivatives.
    • Deacylation and pyrazole ring annulation in a one-pot procedure.
  • Advantages: Operational simplicity, use of stable intermediates, and one-pot multistep synthesis.
  • Observations: An unusual C-N migration of the acetyl group was noted, with proposed mechanistic insights supported by isolated intermediates and NMR studies.

Relevance:

  • Although this method is more general for pyrazolopyridines, it offers a strategic route to substituted pyrazolylpyridines including fluorophenyl-substituted analogues.
  • The one-pot nature reduces purification and improves overall efficiency.

This protocol was reported in recent literature focusing on pyrazolo[4,3-b]pyridines synthesis and can be adapted for the target compound.

Stepwise Synthesis via Ketone Intermediates and Hydrazine Cyclization

A third approach involves the preparation of pyrazole derivatives through classical hydrazine-mediated cyclization of α,β-unsaturated ketones or related intermediates.

Method Overview:

Example Synthesis:

  • Preparation of monoketones from pyridine aldehydes and phosphonates.
  • Treatment with dimethylformamide dimethyl acetal (DMF- DMA) to form enaminones.
  • Cyclization with hydrazine to yield pyrazoles.
  • Alkylation with 2-chloro-N-(4-fluorophenyl)acetamide to introduce the fluorophenyl group.

Yields and Purity:

  • Yields for cyclization range from 68% to 71%.
  • Alkylation steps yield the target compounds in moderate to good yields.
  • Purification via chromatography ensures high purity.

This method is exemplified in the synthesis of 3-substituted pyrazolylpyridines and related fluorophenyl derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Yield Range Notes
1 2-Ethynyl-6-methylpyridine, N-tosylhydrazones K2CO3, CH3CN, 100–110 °C, 16 h One-pot, high selectivity Moderate to high Slow addition of hydrazone improves yield
2 2-Chloro-3-nitropyridines Arenediazonium tosylates, SNAr, Japp–Klingemann Operational simplicity, one-pot Not specified Suitable for pyrazolopyridine frameworks
3 Pyridine aldehydes, hydrazine DMF- DMA, hydrazine, alkylation agents Classical cyclization, modular 68–71% (cyclization) Allows fluorophenyl substitution via alkylation

Research Findings and Mechanistic Insights

  • Mechanistic Control: Method 1 emphasizes controlled addition of N-tosylhydrazones to prevent side reactions and enhance cyclization efficiency.
  • Rearrangement Phenomena: Method 2 reports an unusual acetyl group C-N migration during pyrazole ring formation, supported by NMR and intermediate isolation.
  • Functional Group Compatibility: Method 3 demonstrates tolerance of fluorophenyl substituents during alkylation, enabling diverse functionalization.

Mechanism of Action

The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Compound 4d vs. 2-(4-(Benzo[d][1,3]dioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl)-6-methylpyridine (9863776)

Property Compound 4d Compound 9863776
Core Structure Pyrazole-pyridine Imidazole-pyridine
Substituents 4-Fluorophenyl, 6-methylpyridine Benzo[d][1,3]dioxol-5-yl, tert-butyl
Biological Activity Antimicrobial (broad spectrum) Not reported
Electronic Effects Electron-withdrawing F enhances reactivity Electron-donating tert-butyl increases steric bulk

Key Findings :

  • The benzo[d][1,3]dioxol substituent in 9863776 may confer metabolic stability but lacks reported activity data .

Thiazole-Containing Derivatives

Compound 4d vs. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

Property Compound 4d Compound 4
Core Structure Pyrazole-pyridine Pyrazole-thiazole-triazole
Planarity Mostly planar (except one fluorophenyl) Two independent planar molecules in unit cell
Synthesis Yield High (exact yield not specified) High yield, crystallized from DMF
Crystallography Not reported Triclinic, P̄1 symmetry

Key Findings :

  • Both compounds exhibit high synthetic yields, but 4 ’s isostructural nature may facilitate predictable crystallization in drug formulation .

Bipyrazole and Carboxylate Derivatives

Compound 4d vs. 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (1006334-14-0)

Property Compound 4d 1006334-14-0
Functional Groups Methylpyridine, fluorophenyl Carboxylic acid, bipyrazole
Solubility Likely moderate (non-polar substituents) Higher (due to -COOH group)
Reactivity Electrophilic pyrazole Acid-base reactivity from -COOH

Key Findings :

  • The carboxylic acid group in 1006334-14-0 improves aqueous solubility, a limitation for 4d in pharmacokinetic applications .
  • 4d ’s methylpyridine moiety may enhance blood-brain barrier penetration compared to bipyrazole systems .

Biological Activity

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C15H12FN3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 607738-00-1
  • Boiling Point : 400.1 ± 45.0 °C (predicted)
  • Density : 1.233 ± 0.06 g/cm³ (predicted)
  • pKa : 11.20 ± 0.50 (predicted)

Anticancer Activity

The compound's pyrazole and pyridine moieties may contribute to anticancer properties through the inhibition of key signaling pathways involved in tumor proliferation. In related studies, pyrazole derivatives have shown promising results in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression . The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and facilitating cell membrane penetration.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Induction : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to cell death through mechanisms involving autophagy and apoptosis .

Case Studies

StudyFindings
Study ADemonstrated that pyrazole derivatives inhibited the growth of S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Study BInvestigated the anticancer properties of pyrazole-based compounds, revealing significant cytotoxicity against HCT-116 colorectal cancer cells through ROS generation .
Study CEvaluated the pharmacological profiles of similar compounds, highlighting their potential as selective inhibitors for various kinases involved in cancer pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with a pyrazole ring, such as 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine, exhibit significant anticancer properties. Studies have shown that modifications in the pyrazole structure can lead to enhanced activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit certain kinases involved in cancer progression, making it a candidate for further development as a targeted therapy.

Agricultural Science

Pesticidal Properties
The fluorinated phenyl group in the compound enhances its biological activity, making it a candidate for use in agrochemicals. Research has indicated that derivatives of this compound can exhibit herbicidal and insecticidal properties, providing an avenue for developing new agricultural products that are more effective and environmentally friendly.

Material Science

Polymer Development
In material science, compounds like this compound are being investigated for their potential use in creating advanced polymers. The unique chemical structure allows for the modification of polymer properties, which can lead to materials with enhanced thermal stability and mechanical strength.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pyrazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Enzyme Inhibition StudiesBiochemistryIdentified as a potent inhibitor of specific kinases involved in cell proliferation.
Development of Novel HerbicidesAgricultural ChemistryShowed effective herbicidal activity against common weeds with minimal phytotoxicity to crops.
High-performance Polymers from Fluorinated CompoundsMaterial ScienceDeveloped polymers exhibiting superior mechanical properties and thermal resistance compared to conventional materials.

Q & A

Q. What are the established synthetic routes for 2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine?

  • Methodological Answer : A common approach involves coupling a 6-methylpyridine derivative with a fluorophenyl-substituted pyrazole. For example:
  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for fluorophenyl introduction .
  • Step 2 : Couple the pyrazole to the pyridine ring using Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields high-purity product (>99%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.8–8.2 ppm, pyridine methyl at δ 2.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C3—C4—C5—N6 torsion angle = 122.19°) and packing interactions. SHELXL refines structures with R-factor < 0.05 .
  • HPLC : Purity validation using C18 columns (MeCN/H₂O mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer :
  • Tautomer Analysis : Compare experimental bond lengths (e.g., N1—C7 = 1.34 Å vs. C5—N1 = 1.32 Å) to DFT-calculated values. Pyrazole tautomers exhibit distinct C–N bond patterns .
  • Conformational Flexibility : Use SHELX’s TLS parameterization to model thermal motion and identify preferred rotamers (e.g., fluorophenyl ring dihedral angle = 177.83° relative to pyrazole) .

Q. What strategies mitigate contradictory biological activity data in different assays?

  • Methodological Answer :
  • Purity Control : Ensure ≥99% purity via HPLC ; trace solvents (e.g., DMF) may inhibit enzyme activity.
  • Assay Optimization : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) to prevent aggregation.
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4 incubation) to identify degradation products .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Compute Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic sites (e.g., pyridine C4 vs. pyrazole C5).
  • Solvent Effects : Include PCM models for solvation (e.g., ε = 78.4 for water) to simulate reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

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